
1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(6-Cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and various therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is C24H28N6O2, with a molecular weight of 432.5 g/mol. The structure features a cyclopropyl group attached to a pyrimidine ring, a piperidine core, and a methoxyphenyl moiety, which are known to influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperidine moiety is known for its role in modulating neurotransmitter systems, while the pyrimidine ring contributes to anti-inflammatory and antimicrobial properties. The compound's ability to inhibit specific enzymes and receptors suggests potential applications in treating neurological disorders and infections.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine, including this compound, can demonstrate significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The presence of the pyrimidine structure is associated with anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.
- Neuroprotective Properties : The compound's interaction with neurotransmitter receptors may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- Antibacterial Screening : A study on synthesized piperidine derivatives showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis . While specific data on this compound is limited, its structural similarity suggests potential efficacy.
- Enzyme Inhibition : Compounds bearing similar structures have been noted for their strong inhibitory activity against acetylcholinesterase (AChE) and urease, indicating that this compound may also possess enzyme inhibitory properties .
- Inflammatory Response : Research on pyrimidine derivatives has shown promising anti-inflammatory effects, with certain compounds exhibiting IC50 values comparable to standard anti-inflammatory drugs .
Data Table: Biological Activities of Related Compounds
常见问题
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on stepwise modifications, such as adjusting reaction temperatures, catalysts, or solvent systems. For example, highlights the use of controlled copolymerization techniques for structurally similar piperidine-carboxamide derivatives, emphasizing the importance of reagent stoichiometry and reaction time. Additionally, discusses failed attempts with methoxycarbonyl anion equivalents, suggesting alternative approaches like using milder bases (e.g., potassium carbonate) or protecting-group strategies to stabilize intermediates. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the target compound with ≥95% purity .
Q. What in vitro assays are suitable for initial evaluation of the compound’s biological activity?
- Methodological Answer : Begin with cell viability assays (e.g., MTT or resazurin) across cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. and emphasize using enzyme-linked assays (e.g., kinase inhibition) to screen for target engagement, particularly if the compound’s pyrimidine and piperidine motifs suggest kinase or GPCR targets. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC₅₀ calculations). Parallel solubility studies in DMSO/PBS are critical to rule out false negatives due to poor solubility .
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffers (pH 1–10) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC-MS to identify major breakdown products. recommends using inert atmospheres (e.g., nitrogen) to prevent oxidation of the cyclopropyl group. For temperature-sensitive degradation, lyophilization or storage at -20°C in amber vials is advised .
Advanced Research Questions
Q. How can structural analogs resolve contradictions in reported biological activity data?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are key. demonstrates the synthesis of analogs by modifying the cyclopropyl or methoxyphenyl groups. For example, replacing the cyclopropyl with bulkier substituents (e.g., tert-butyl) can clarify steric effects on target binding. Use computational docking (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ values. Cross-test analogs in orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) to differentiate on-target vs. off-target effects .
Q. What advanced analytical techniques are critical for characterizing this compound’s polymorphic forms?
- Methodological Answer : Combine single-crystal X-ray diffraction (SC-XRD, as in ) with solid-state NMR to resolve polymorphic structures. Differential scanning calorimetry (DSC) can identify thermal transitions (e.g., melting points of different forms). Pair these with solubility studies in biorelevant media (FaSSIF/FeSSIF) to assess bioavailability implications. ’s use of Flack parameter analysis ensures precise stereochemical assignments, which are vital for patent applications .
Q. How can researchers address discrepancies in cytotoxicity data across different cell models?
- Methodological Answer : Investigate cell-specific factors such as metabolic enzyme expression (e.g., cytochrome P450) using gene expression profiling (RNA-seq). suggests testing the compound in isogenic cell lines (e.g., wild-type vs. transporter-deficient) to evaluate efflux pump involvement (e.g., P-gp). Additionally, measure intracellular concentrations via LC-MS/MS to distinguish poor uptake from true resistance mechanisms. Normalize data to protein content (BCA assay) to account for proliferation rate variations .
Q. What strategies validate target specificity in complex biological systems?
- Methodological Answer : Employ chemoproteomics (e.g., thermal proteome profiling or activity-based protein profiling) to map off-target interactions. highlights the importance of trifluoromethyl groups in enhancing selectivity; consider isotopic labeling (³H/¹⁴C) for pull-down assays. CRISPR-Cas9 knockout models of the putative target can confirm phenotypic dependencies. Cross-validate with siRNA silencing or overexpression studies .
属性
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-26-17-8-6-16(7-9-17)23-20(25)15-3-2-10-24(12-15)19-11-18(14-4-5-14)21-13-22-19/h6-9,11,13-15H,2-5,10,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEGIDPKXCBRNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。